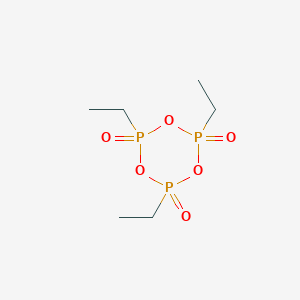

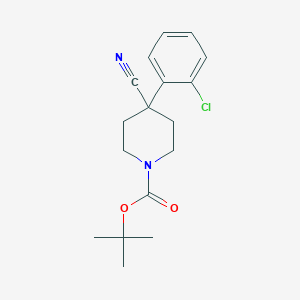

![molecular formula C25H27N2O7S2Na B179442 Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate CAS No. 4463-44-9](/img/structure/B179442.png)

Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate

描述

The compound is a complex organic molecule that likely contains multiple functional groups, including an aromatic system, amino groups, and sulphonate groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the compound's properties and potential synthesis routes.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of intermediate compounds. The first paper discusses the hydrogenation of 2,4,6-trinitrobenzoic acid to 1,3,5-triaminobenzene, which involves the formation of aromatic hydroxyamines and cyclohexane-1,3,5-trione trioxime as intermediates . This suggests that similar reduction reactions could be involved in the synthesis of the compound , particularly if nitro groups are present in the precursor molecules.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The second paper provides data on the IR and NMR spectra of sodium salts of N-bromo-mono and di-substituted-benzenesulphonamides . This information is valuable for understanding the electronic environment of the sulphonate groups and the substitution pattern on the benzene ring, which are likely relevant to the compound .

Chemical Reactions Analysis

Chemical reactions involving organic molecules can be influenced by the presence of functional groups and the overall molecular structure. The third paper describes the base-induced cyclization of active methylene isocyanides with xanthate esters to form thiazoles . This type of cyclization reaction could potentially be a part of the synthesis pathway for the compound , especially if it contains thiazole rings or similar heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound are determined by its molecular structure. The presence of ethylamino groups suggests basic properties, while sulphonate groups are typically hydrophilic and confer water solubility. The aromatic rings contribute to the compound's stability and potential interactions with other molecules. The papers do not directly address the properties of the compound , but the described compounds and their characterizations can provide a basis for predicting its behavior.

科学研究应用

-

Gel Electrophoresis in Genetic Education

- Summary : This compound is similar to Bromophenol Blue and Xylene Cyanol, which are used as loading dyes in gel electrophoresis . The dye runs ahead of the DNA sample, allowing scientists to track the migration of the sample.

- Methods : The loading dye is added to the DNA sample prior to loading it into the gel. The dye then runs alongside the nucleic acid sample, allowing scientists to visualize its progress .

- Results : The use of these dyes allows for more accurate tracking of DNA migration during gel electrophoresis, preventing the DNA from overrunning the gel .

-

Schiff Base Complexes in Analytical Sciences

- Summary : Schiff base complexes, which are similar to the compound you mentioned, have been widely investigated for their properties and applications in different fields, such as catalysis and materials chemistry .

- Methods : In one study, a Schiff base ligand was reacted with Zn(ClO4)2·6H2O to investigate the reaction .

- Results : The resulting complex exhibited distinct second-order nonlinear optical and fluorescent properties that are closely related to the coordinated metal center .

-

Dye in Gel Electrophoresis

- Summary : This compound is similar to Xylene Cyanol, a common dye used in gel electrophoresis . The dye runs ahead of the DNA sample, allowing scientists to track the migration of the sample.

- Methods : The loading dye is added to the DNA sample prior to loading it into the gel. The dye then runs alongside the nucleic acid sample, allowing scientists to visualize its progress .

- Results : The use of these dyes allows for more accurate tracking of DNA migration during gel electrophoresis, preventing the DNA from overrunning the gel .

-

Schiff Base Complexes in Materials Chemistry

- Summary : Schiff base complexes, which are similar to the compound you mentioned, have been widely investigated for their properties and applications in different fields, such as catalysis and materials chemistry .

- Methods : In one study, a Schiff base ligand was reacted with Zn(ClO4)2·6H2O to investigate the reaction .

- Results : The resulting complex exhibited distinct second-order nonlinear optical and fluorescent properties that are closely related to the coordinated metal center .

-

Dye in Gel Electrophoresis

- Summary : This compound is similar to Xylene Cyanol, a common dye used in gel electrophoresis . The dye runs ahead of the DNA sample, allowing scientists to track the migration of the sample.

- Methods : The loading dye is added to the DNA sample prior to loading it into the gel. The dye then runs alongside the nucleic acid sample, allowing scientists to visualize its progress .

- Results : The use of these dyes allows for more accurate tracking of DNA migration during gel electrophoresis, preventing the DNA from overrunning the gel .

-

Schiff Base Complexes in Materials Chemistry

- Summary : Schiff base complexes, which are similar to the compound you mentioned, have been widely investigated for their properties and applications in different fields, such as catalysis and materials chemistry .

- Methods : In one study, a Schiff base ligand was reacted with Zn(ClO4)2·6H2O to investigate the reaction .

- Results : The resulting complex exhibited distinct second-order nonlinear optical and fluorescent properties that are closely related to the coordinated metal center .

属性

IUPAC Name |

sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7S2.Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1/b25-18-,27-21?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRDWVARWLTRG-QJJJQDATSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=C(C=C(C=C1)/C(=C/2\C=CC(=NCC)C(=C2)C)/C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N2NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Alfa Aesar MSDS] Dark red or dark blue crystalline powder; [Acros Organics MSDS] | |

| Record name | Xylene cyanol FF | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate | |

CAS RN |

4463-44-9 | |

| Record name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

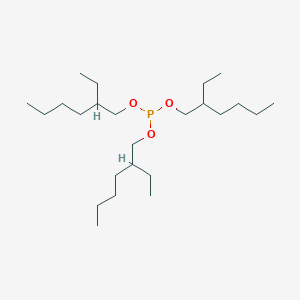

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

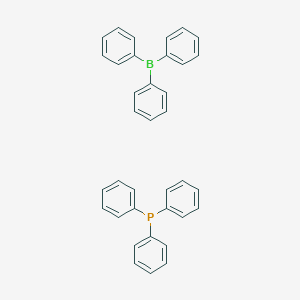

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

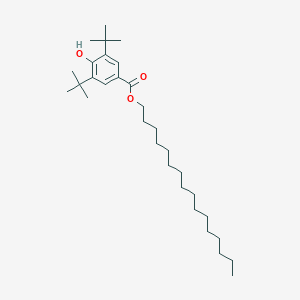

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)